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Compound of Interest

Compound Name: Methyl 2-bromo-3-nitrobenzoate

Cat. No.: B146872 Get Quote

Introduction

Methyl 2-bromo-3-nitrobenzoate is a substituted aromatic compound that serves as a

significant building block in organic synthesis and pharmaceutical research. Its unique

molecular architecture, featuring a bromine atom and a nitro group on a methyl benzoate

scaffold, provides a versatile platform for constructing more complex molecules. The reactivity

of its functional groups makes it a valuable intermediate in the development of novel

therapeutic agents and other specialty chemicals. This technical guide offers an in-depth

overview of the compound's historical context, physicochemical properties, synthetic

methodologies, and applications, tailored for researchers and professionals in the chemical and

drug development fields.

Discovery and Historical Context
The precise first synthesis of Methyl 2-bromo-3-nitrobenzoate is not documented in a

singular, seminal publication. Its history is interwoven with the broader academic and industrial

exploration of substituted nitrobenzoic acids that gained momentum in the mid-20th century.

Foundational work published in 1952 by researchers at the University of Michigan detailed

systematic synthetic methods for various isomers of bromo-2-nitrobenzoic acid, highlighting

that while related structures were known, their preparation was not yet well-established.[1]
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Early synthetic strategies for compounds in this class often relied on classical, multi-step

reactions. A key historical method for introducing a bromine atom onto the aromatic ring is the

Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. This reaction facilitates the

conversion of an aryl amine to an aryl halide through a diazonium salt intermediate and has

been a cornerstone for synthesizing precursors like 2-bromo-3-nitrobenzoic acid.[1] The

subsequent esterification of this acid provides a direct route to Methyl 2-bromo-3-
nitrobenzoate.

Physicochemical Properties
The key physical and chemical properties of Methyl 2-bromo-3-nitrobenzoate are

summarized in the table below. This data is essential for its proper handling, storage, and

application in experimental settings.

Property Value

CAS Number 5337-09-7[2]

Molecular Formula C₈H₆BrNO₄[2][3]

Molecular Weight 260.04 g/mol [2][3]

Appearance Brown or yellow solid[2][4]

Purity ≥ 96% (HPLC)[2]

IUPAC Name Methyl 2-bromo-3-nitrobenzoate[3]

Synonyms 2-Bromo-3-nitro-benzoic acid methyl ester[2][3]

SMILES COC(=O)c1cccc(c1Br)--INVALID-LINK--[O-][3]

InChIKey YUWPKYJCYRFBJT-UHFFFAOYSA-N[3]

Storage Conditions Store at 0-8°C[2]

Synthetic Methodologies
The synthesis of Methyl 2-bromo-3-nitrobenzoate is logically achieved via the esterification of

its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. The following section details the
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established protocols for preparing the acid precursor and its subsequent conversion to the

methyl ester.

Synthesis of 2-Bromo-3-nitrobenzoic Acid via
Sandmeyer Reaction
This classical method provides a reliable route to the acid precursor from 2-amino-3-

nitrobenzoic acid.

Starting Material

Reagents
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Product

2-Amino-3-nitrobenzoic Acid

Diazonium Salt

Diazotization
(0-5°C)

NaNO₂, aq. HBr CuBr

2-Bromo-3-nitrobenzoic Acid
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Caption: Synthesis of 2-Bromo-3-nitrobenzoic Acid via the Sandmeyer Reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b146872?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

Diazotization: Dissolve 2-amino-3-nitrobenzoic acid in aqueous hydrobromic acid. Cool the

solution to 0-5°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite

(NaNO₂) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30

minutes to ensure complete formation of the diazonium salt intermediate.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in

hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with

vigorous stirring. Nitrogen gas will evolve.

Work-up: After the addition is complete and gas evolution has ceased, warm the reaction

mixture gently (e.g., to 50°C) for 30 minutes. Cool the mixture to room temperature and

collect the precipitated solid product by vacuum filtration.

Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable

solvent system (e.g., ethanol/water) to yield pure 2-bromo-3-nitrobenzoic acid.

Esterification to Methyl 2-bromo-3-nitrobenzoate
The carboxylic acid is converted to the methyl ester via Fischer esterification.
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Caption: Fischer esterification of the precursor acid to the target ester.

Experimental Protocol:

Reaction Setup: Suspend 2-bromo-3-nitrobenzoic acid in an excess of methanol, which acts

as both the solvent and the reactant.

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

(H₂SO₄), to the mixture.

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction

progress using thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the

volume of methanol under reduced pressure. Dilute the residue with water and neutralize the

excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g.,

ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under vacuum to obtain the crude product. Further purification can

be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development
Methyl 2-bromo-3-nitrobenzoate is a versatile chemical intermediate primarily utilized in

organic synthesis and pharmaceutical research.[2] The presence of the bromine atom and the

nitro group allows for a wide range of chemical transformations, making it an essential building

block for more intricate molecules.[2]

Its applications include:

Synthesis of Pharmaceutical Compounds: It serves as a key intermediate in the synthesis of

various pharmaceuticals, particularly in the creation of compounds with potential anti-

inflammatory and analgesic properties.[2]

Organic Synthesis: Researchers frequently use this compound to develop complex

molecular structures, enabling the exploration of new chemical reactions and synthetic

pathways.[2]

Agrochemicals: It acts as a building block in the synthesis of novel agrochemicals.[2]

Methyl 2-bromo-3-nitrobenzoate

Nucleophilic Substitution
(at C-Br)

Reduction of Nitro Group
(-NO₂ to -NH₂)

Hydrolysis of Ester
(-COOCH₃ to -COOH)

Advanced Intermediates Active Pharmaceutical
Ingredients (APIs)
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Caption: General workflow illustrating the synthetic utility of the title compound.
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Spectroscopic Data Acquisition
While fully characterized experimental spectra are not widely available in public databases, the

expected spectroscopic data can be predicted based on the compound's structure.[5] The

following protocols outline the standard procedures for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-bromo-3-nitrobenzoate
in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

¹H NMR: Acquire the proton spectrum. Expected signals would correspond to the aromatic

protons and the methyl ester protons.

¹³C NMR: Acquire the carbon spectrum. This will require a greater number of scans.

Expected signals include those for the carbonyl carbon, aromatic carbons, and the methyl

carbon.[5]

Processing: Process the raw data using Fourier transformation, followed by phase and

baseline correction.[5]

Infrared (IR) Spectroscopy
Protocol:

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the

solid sample directly onto the ATR crystal.[5]

Background Scan: Record a background spectrum of the empty ATR crystal.[5]

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Co-

add multiple scans to improve the signal-to-noise ratio. The final spectrum is automatically

ratioed against the background.[5]
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Data Analysis: Identify characteristic absorption bands for the functional groups, such as the

C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br and C-H aromatic

stretches.

Mass Spectrometry (MS)
Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often using a direct insertion probe for solid samples.[5]

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).[5]

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge ratio (m/z).

Data Analysis: Identify the molecular ion peak. For this compound, a characteristic pair of

peaks of nearly equal intensity at m/z 259 and 261 would be expected, corresponding to the

presence of the ⁷⁹Br and ⁸¹Br isotopes.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146872#discovery-and-history-of-methyl-2-bromo-3-
nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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